molecular formula C12H10ClN3O B1619555 2-amino-N-(2-chloropyridin-3-yl)benzamide CAS No. 956-30-9

2-amino-N-(2-chloropyridin-3-yl)benzamide

Cat. No.: B1619555
CAS No.: 956-30-9
M. Wt: 247.68 g/mol
InChI Key: WGPYXKVYVYAEIM-UHFFFAOYSA-N
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Description

2-amino-N-(2-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features an amino group attached to a benzamide structure, with a chloropyridinyl substituent, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-amino-N-(2-chloropyridin-3-yl)benzamide has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-chloropyridin-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . The compound’s ability to interact with enzymes such as kinases and phosphatases suggests its potential role in modulating signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to an accumulation or depletion of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(2-chloropyridin-3-yl)benzamide can be synthesized through a condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethylformamide (DMF), and refluxing the mixture for several hours. The product is then isolated through silica gel column chromatography and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloropyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Condensation Reactions: It can form condensation products with other amines or carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-chloropyridin-3-yl)benzamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-(2-chloropyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPYXKVYVYAEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241891
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-30-9
Record name 2-Amino-N-(2-chloro-3-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-amino-N-(2-chloro-3-pyridyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Stannous chloride (60.0 g, 320 mmol) was added in the solution of 2-nitro-N-(2-chloro-pyridin-3-yl)-benzamide (14.0 g) in absolute ethanol (200 mL). After being refluxed for 4 hours the solution was diluted with 160 ml conc. HCI and left in the refrigerator to crystallize. Obtained product was isolated by filtration. Isolated substance was dissolved in 100 ml boiling water and made alkaline with 30% NaOH (pH 8.5). Obtained precipitate was isolated by filtration and dried. Yield 7.0 g, mp 172-175° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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